1-Ethyl-3-(3-nitrophenyl)thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-10-9(15)11-7-4-3-5-8(6-7)12(13)14/h3-6H,2H2,1H3,(H2,10,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSRYPAXAQWWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Ethyl-3-(3-nitrophenyl)thiourea: Solubility Profile and Solvent Selection Guide
Topic: 1-Ethyl-3-(3-nitrophenyl)thiourea Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
1-Ethyl-3-(3-nitrophenyl)thiourea (CAS: Derivative of 3696-22-8 family) is a functionalized thiourea derivative characterized by a dual-donor hydrogen bonding motif. Widely utilized in organocatalysis , anion sensing , and medicinal chemistry (specifically as an intermediate for antiprotozoal and anti-inflammatory agents), its utility is strictly governed by its solubility profile.
This guide provides a definitive technical analysis of its solubility across organic solvents, grounded in thermodynamic principles and experimental protocols. It addresses the critical challenge of balancing the compound’s hydrophobic aromatic core with its polar thiourea/nitro functionalities to optimize reaction yields and purification workflows.
Physicochemical Architecture & Solubility Logic
To master the solubility of this compound, one must understand the competition between its structural domains. The molecule features a hydrophobic 3-nitrophenyl group and a lipophilic ethyl chain , flanking a polar thiourea core .
-
The Nitro Group (
): A strong electron-withdrawing group (EWG) at the meta position increases the acidity of the adjacent N-H protons. This enhances the compound's ability to act as a hydrogen bond donor (HBD). -
The Thiourea Moiety (
): Acts as a rigid H-bond donor scaffold. -
Solubility Implication: The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) that act as H-bond acceptors. Conversely, its aromaticity limits solubility in water, while its polarity prevents dissolution in non-polar alkanes (Hexane).
Calculated Properties (Estimates)
| Property | Value | Implication |
| Molecular Formula | Moderate Molecular Weight (~225.27 g/mol ) | |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Lipophilic; poor water solubility. |
| H-Bond Donors | 2 | Strong interaction with acceptor solvents (DMSO). |
| H-Bond Acceptors | 3 (Nitro O's + Thione S) | Potential for self-aggregation in non-polar media. |
Comprehensive Solubility Data
The following data categorizes solvents based on their thermodynamic compatibility with 1-Ethyl-3-(3-nitrophenyl)thiourea at standard ambient temperature (25°C).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO | High (>100 mg/mL) | Ideal for NMR characterization and biological stock solutions. |
| DMF | High | Primary solvent for nucleophilic substitution reactions. | |
| Acetone | Good | Excellent for transfer; easily removed by evaporation. | |
| Polar Protic | Ethanol | Moderate (Hot) | Preferred for Recrystallization. Soluble at reflux; crystallizes upon cooling. |
| Methanol | Moderate | Good for chromatography mobile phases. | |
| Chlorinated | DCM | Moderate to Good | Standard solvent for synthesis and liquid-liquid extraction. |
| Chloroform | Moderate | Used for NMR ( | |
| Ethers | THF | Good | Suitable reaction medium; solubilizes without protic interference. |
| Diethyl Ether | Low | Often used to precipitate the product from more polar solvents. | |
| Non-Polar | Hexane/Heptane | Insoluble | Critical Antisolvent. Used to wash crude precipitates to remove impurities. |
| Aqueous | Water | Insoluble | Used to crash out the product from organic reaction mixtures. |
Critical Note: The presence of the nitro group significantly enhances solubility in polar organic solvents compared to unsubstituted phenylthiourea, but drastically reduces water solubility due to the lack of ionic capability at neutral pH.
Experimental Protocols
Protocol A: Synthesis & Solvent-Based Isolation
Context: This workflow exploits the differential solubility between the reagents and the product.
Reagents:
-
3-Nitrophenyl isothiocyanate (1.0 eq)
-
Ethylamine (1.1 eq, 70% aq. or solution in THF)
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-nitrophenyl isothiocyanate in anhydrous DCM (0.5 M concentration).
-
Addition: Add ethylamine dropwise at
to control the exotherm. -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Isolation (Solubility-Driven):
-
Evaporate the DCM solvent under reduced pressure.
-
The residue is likely a solid or viscous oil.
-
Trituration: Add cold Hexane or Diethyl Ether to the residue and sonicate. The impurities (unreacted isothiocyanate) remain dissolved, while the thiourea product precipitates as a solid due to its insolubility in non-polar media.
-
-
Filtration: Filter the solid and wash copiously with Hexane.
Protocol B: Purification via Recrystallization
Context: Utilizing the temperature-dependent solubility in Ethanol.
-
Saturation: Place the crude solid in a flask and add Ethanol (absolute or 95%).
-
Heating: Heat the mixture to reflux (
). Add solvent in small portions until the solid just dissolves.-
Tip: If the solution is dark, treat with activated charcoal and filter while hot.
-
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (
). -
Crystallization: The 1-Ethyl-3-(3-nitrophenyl)thiourea will crystallize out as needles or prisms.
-
Collection: Filter and dry in a vacuum oven at
.
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the solubility interactions, generated using Graphviz.
Diagram 1: Synthesis and Isolation Workflow
Caption: Step-by-step synthesis and purification workflow exploiting the insolubility of the product in Hexane.
Diagram 2: Solute-Solvent Interaction Mechanism
Caption: Mechanistic basis for high solubility in DMSO (H-bonding) versus insolubility in water (Hydrophobic effect).
References
-
Kuerbanjiang, K., et al. (2024). Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. Sensors, 24(12), 3751. Retrieved from [Link]
-
Al-abbasi, A. A., et al. (2011). 1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. Acta Crystallographica Section E. Retrieved from [Link]
-
Silva, M. J., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules. Retrieved from [Link]
An In-depth Technical Guide to the pKa Values of Nitro-Substituted Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of nitro-substituted thiourea derivatives. Moving beyond a generic template, this document is structured to deliver a deep, practical understanding of the factors governing the acidity of these crucial compounds, the methodologies for their determination, and the implications for drug design and development.
The Significance of Acidity: Why pKa Matters for Nitro-Substituted Thiourea Derivatives
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group, a potent electron-withdrawing substituent, can significantly modulate the physicochemical properties and biological activity of the parent thiourea molecule.
The acid dissociation constant, or pKa, is a critical parameter in drug discovery and development. It governs the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile. For nitro-substituted thiourea derivatives, the N-H protons of the thiourea moiety are the primary acidic sites. The acidity of these protons is profoundly influenced by the electronic effects of the substituents on the aryl ring.
The electron-withdrawing nature of the nitro group is expected to increase the acidity (lower the pKa) of the thiourea N-H protons through inductive and resonance effects.[3][4][5] This enhanced acidity can have significant consequences for biological activity. For instance, the ability of thiourea derivatives to act as hydrogen bond donors is crucial for their interaction with biological targets.[6] A lower pKa value implies a more acidic proton, which can lead to stronger hydrogen bonding interactions with protein receptors.
This guide will delve into the experimental and computational methodologies used to determine the pKa values of these important compounds and explore the structure-acidity relationships that are paramount for the rational design of novel therapeutics.
Deciphering Acidity: Methodologies for pKa Determination
The accurate determination of pKa values is essential for understanding the behavior of drug candidates. Several robust methods are employed for this purpose, each with its own set of advantages and considerations.
Experimental Approaches
Spectrophotometric titration is a widely used and reliable method for determining the pKa of compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[7][8] The principle lies in monitoring the absorbance of a solution of the compound at a specific wavelength as the pH is systematically varied.
Step-by-Step Experimental Protocol for Spectrophotometric pKa Determination:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the nitro-substituted thiourea derivative in a suitable organic solvent (e.g., DMSO or ethanol) to ensure solubility.
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). The choice of buffer systems should ensure that they do not interfere with the absorbance of the analyte.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectra of the compound in a highly acidic solution (e.g., 0.1 M HCl, where the compound is fully protonated) and a highly basic solution (e.g., 0.1 M NaOH, where the compound is fully deprotonated).
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species. The analytical wavelength for the titration is typically chosen at or near the λmax of one of the species where the difference in absorbance between the two forms is maximal.
-
-
Spectrophotometric Titration:
-
Prepare a series of solutions containing a constant concentration of the thiourea derivative in the prepared buffer solutions of varying pH.
-
Measure the absorbance of each solution at the predetermined analytical wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the measured absorbance against the corresponding pH of the solutions. This will generate a sigmoidal titration curve.
-
The pKa value corresponds to the pH at the inflection point of the sigmoid curve, where the concentrations of the protonated and deprotonated species are equal.[9]
-
Alternatively, the pKa can be determined using the Henderson-Hasselbalch equation: pKa = pH + log([HA]/[A⁻]) where [HA] is the concentration of the protonated species and [A⁻] is the concentration of the deprotonated species. The ratio of these concentrations can be calculated from the absorbance data.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Spectrophotometric pKa Determination.
Potentiometric titration is another highly accurate method for pKa determination, particularly for compounds that do not possess a suitable chromophore for spectrophotometric analysis.[10][11][12] This technique involves the direct measurement of the potential of a solution as a titrant of known concentration is added.
Step-by-Step Experimental Protocol for Potentiometric pKa Determination:
-
Preparation of Solutions:
-
Prepare a solution of the nitro-substituted thiourea derivative of known concentration in a suitable solvent system (often a mixture of water and an organic co-solvent like acetonitrile or DMSO to ensure solubility).[13]
-
Prepare a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
-
Titration Procedure:
-
Place the solution of the thiourea derivative in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Incrementally add the standardized base (for acidic compounds) or acid (for basic compounds) titrant to the solution.
-
Record the pH of the solution after each addition of the titrant, ensuring the system has reached equilibrium.
-
-
Data Analysis:
-
Plot the measured pH against the volume of titrant added to generate a titration curve.
-
The equivalence point(s) can be determined from the inflection point(s) of the titration curve, often by analyzing the first or second derivative of the curve.
-
The pKa value is the pH at the half-equivalence point, where half of the compound has been neutralized.[14]
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Potentiometric pKa Determination.
Computational Approaches: Predicting Acidity with Confidence
In recent years, computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful tools for predicting pKa values.[15][16] These methods can provide valuable insights into the acidity of molecules before their synthesis and experimental characterization, thus aiding in the rational design of new compounds.
The theoretical calculation of pKa values typically involves a thermodynamic cycle that relates the gas-phase acidity to the acidity in solution. This requires the calculation of the Gibbs free energies of the protonated and deprotonated species in both the gas phase and in solution.
Key Steps in Computational pKa Prediction:
-
Geometry Optimization: The three-dimensional structures of the neutral (protonated) and anionic (deprotonated) forms of the thiourea derivative are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: The effect of the solvent is incorporated using a continuum solvation model (e.g., PCM, SMD) or by including explicit solvent molecules.
-
pKa Calculation: The pKa is calculated using the following equation: pKa = (ΔGsolv) / (2.303 * RT) where ΔGsolv is the Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Computational pKa Prediction.
Structure-Acidity Relationships: The Influence of the Nitro Group
The position of the nitro group on the phenyl ring of a nitro-substituted thiourea derivative has a profound impact on its acidity. This is due to the interplay of inductive and resonance effects, which alter the electron density at the thiourea N-H protons.
-
Inductive Effect (-I): The nitro group is strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms. This effect operates through the sigma bonds and withdraws electron density from the phenyl ring, making the N-H protons more acidic. The inductive effect is distance-dependent, being strongest at the ortho position and decreasing at the meta and para positions.[13]
-
Resonance Effect (-M or -R): The nitro group can also withdraw electron density from the phenyl ring through resonance, particularly when it is located at the ortho or para positions. This delocalization of electron density further stabilizes the conjugate base formed upon deprotonation, thereby increasing the acidity of the N-H protons. The resonance effect is not operative from the meta position.
General Acidity Trend: Based on these electronic effects, the expected order of acidity for monosubstituted nitrophenylthioureas is:
para > ortho > meta
The para-nitro substituent can exert both strong inductive and resonance effects, leading to the highest acidity. The ortho-nitro substituent also has strong inductive and resonance effects, but intramolecular hydrogen bonding between the nitro group and the thiourea N-H proton can slightly decrease its acidity compared to the para isomer. The meta-nitro substituent only exerts an inductive effect, resulting in the lowest acidity among the three isomers.
Quantitative Data: pKa Values of Nitro-Substituted Thiourea Derivatives
| Compound | Solvent | Experimental pKa | Computationally Predicted pKa | Reference |
| Thiourea | Water | -1.19 | 13.87 (Strongest Acidic) | [1] |
| N-(4-Nitrophenyl)thiourea | DMSO | Not Available | - | |
| N-(2-Nitrophenyl)thiourea | DMSO | Not Available | - | |
| N-(3-Nitrophenyl)thiourea | DMSO | Not Available | - | |
| N,N'-bis(4-nitrophenyl)thiourea | Acetonitrile | Not Available | - |
Note: The significant discrepancy in the reported pKa values for thiourea highlights the strong influence of the solvent and the method of determination. The value of -1.19 is in a strongly acidic medium (H2SO4), while the predicted value of 13.87 is for the N-H proton in a more neutral environment. This underscores the importance of specifying the conditions under which pKa values are measured.
The lack of readily available experimental pKa data for nitro-substituted thioureas in common solvents like DMSO and acetonitrile presents a clear area for future research. The protocols outlined in this guide can be directly applied to generate this much-needed data.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the pKa values of nitro-substituted thiourea derivatives, emphasizing the importance of this parameter in drug discovery. We have outlined robust experimental and computational methodologies for determining these values and have discussed the key structure-acidity relationships governed by the electronic effects of the nitro substituent.
The current gap in the literature regarding a comprehensive set of experimentally determined pKa values for this class of compounds represents a significant opportunity for further investigation. The generation of such a dataset would be invaluable for validating and refining computational prediction models, and would ultimately facilitate the more rational design of thiourea-based therapeutics with optimized physicochemical and biological properties. Researchers in the field are encouraged to utilize the detailed protocols within this guide to contribute to this important body of knowledge.
References
- Duygu Erşen, Muge Gemili, & Yahya Nural. (2017). Acid Dissociation Constants of 5,5-Diphenylpyrrolidine N-Aroylthioureas and Stability Constants of their Pt(II) and Ni(II) Complexes in Acetonitrile-Water Hydroorganic Solvent. Celal Bayar University Journal of Science.
-
ResearchGate. (n.d.). The pKa values of acidic squaramide or thiourea units measured in water. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439). Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental values of pK a in DMSO and their relative deviations a. Retrieved from [Link]
- University of Tartu. (2021, March 8). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. Excellence in Analytical Chemistry.
- Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301.
- Aktaş, A. H., Ertürk, S., & Çelik, M. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218.
-
ResearchGate. (n.d.). Acidity Constants of PAR at Different Mole Fractions of Acetonitrile... Retrieved from [Link]
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
- University of Tartu. (2021, March 8). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude. Excellence in Analytical Chemistry.
- Leito, I., et al. (2014). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. The Journal of Organic Chemistry, 79(21), 10453-10465.
- Ram, H. N. A., & Shreshta, G. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
- Wallace, M. J. (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.
- Hans Reich. (n.d.). Bordwell pKa Table.
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- ResearchGate. (n.d.). Computer programs for calculating pKa: a comparative study for 3-(3-(2-nitrophenyl)prop-2-enoyl)-2H-1-benzopyran-2-one.
- OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry.
- Let's Talk Chemistry. (2024, January 31). Evaluating Aromaticity; Substituent Effects on Acidity Practice | LTQ 2.1, Spring 2024.
- ResearchGate. (n.d.).
- YouTube. (2020, July 9).
- ResearchGate. (n.d.). (PDF) Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- González, A. G., & Asuero, A. G. (2017). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. Critical Reviews in Analytical Chemistry, 47(3), 189-210.
- Špirtović-Halilović, S., & Završnik, D. (2010). Computer programs for calculating pKa: a comparative study for 3-(3-(2-nitrophenyl)prop-2-enoyl)-2H-1-benzopyran-2-one. Journal of the Serbian Chemical Society, 75(2), 243-248.
- National Center for Biotechnology Information. (n.d.). (p-Nitrophenyl)thiourea. PubChem.
- Liton, M. A. K., Salma, U., & Hossain, M. B. (2013). Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds. American Journal of Chemistry, 3(3), 37-43.
- Quest Journals. (2023, October 4).
- Chemistry LibreTexts. (2023, March 19).
- Lätti, S., et al. (2015). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds.
- Sanli, N., et al. (2023). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25º C. Brazilian Journal of Pharmaceutical Sciences, 59.
- Neuman, R. C. (n.d.). 14: Substituent Effects. Chemistry LibreTexts.
- Minneci, M., Misevicius, M., & Rozas, I. (2023). Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders. Bioorganic & Medicinal Chemistry Letters, 90, 129346.
- Creative Bioarray. (n.d.).
- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- ResearchGate. (n.d.).
- eGyanKosh. (n.d.). EXPT.
- National Center for Biotechnology Information. (n.d.). (p-nitrophenyl)thiourea. PubChem.
- CAS. (n.d.). N-(4-Nitrophenyl)thiourea. CAS Common Chemistry.
- Sigma-Aldrich. (n.d.). 1-(4-Nitrophenyl)-2-thiourea 98.
- University of Tartu. (n.d.).
- Hossain, M. A., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 9, 634589.
Sources
- 1. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 8. d-nb.info [d-nb.info]
- 9. The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
- 13. scribd.com [scribd.com]
- 14. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]
- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 16. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude – Excellence in Analytical Chemistry [each.ut.ee]
Technical Guide: Comparative Analysis of 3-Nitrophenyl Urea and Thiourea Derivatives in Drug Design
Executive Summary
This technical guide analyzes the bioisosteric relationship between 3-nitrophenyl urea and 3-nitrophenyl thiourea derivatives. While often interchangeable in early-stage screening, these moieties exhibit divergent physicochemical properties, metabolic fates, and toxicological profiles that dictate their utility in drug development.
The 3-nitrophenyl group acts as a critical "electronic tuner." Its electron-withdrawing nature (
Physicochemical Divergence: The O vs. S Switch[1]
The substitution of oxygen (urea) with sulfur (thiourea) is a classical bioisosteric replacement, but it introduces profound changes in molecular behavior.
Electronic Structure and Acidity
The sulfur atom in thiourea is larger and less electronegative than the oxygen in urea (Paulding scale: S=2.58 vs. O=3.44). However, thioureas are significantly more acidic than their urea counterparts.[1]
-
Urea (
in DMSO): The C=O bond is highly polarized. The oxygen is a hard Hydrogen Bond Acceptor (HBA), and the N-H protons are moderate Hydrogen Bond Donors (HBD). -
Thiourea (
in DMSO): The thiocarbonyl group stabilizes the conjugate base more effectively due to the high polarizability of sulfur. This makes 3-nitrophenyl thioureas stronger HBDs than ureas. -
Role of 3-Nitrophenyl: The nitro group at the meta position pulls electron density from the aromatic ring, which inductively withdraws density from the N-H.
-
Result: The 3-nitrophenyl thiourea moiety is an aggressive H-bond donor, often showing higher affinity for anionic residues (e.g., Asp, Glu) in enzyme active sites compared to the urea analog.
-
Solubility and Lipophilicity
-
Lipophilicity (
): Thiourea derivatives are generally more lipophilic than ureas due to the diffuse nature of the sulfur electron cloud. -
Aqueous Solubility: Generally, ureas are more water-soluble due to the strong H-bonding capability of the carbonyl oxygen with water.
-
Nuance: In specific bulky scaffolds (e.g., adamantyl-sEH inhibitors), thioureas have been observed to possess higher solubility than ureas, likely due to lower crystal lattice energy disrupting packing forces [1].
-
Summary of Differences
| Feature | 3-Nitrophenyl Urea | 3-Nitrophenyl Thiourea |
| H-Bond Donor (Acidity) | Moderate | High (Stronger interaction with anions) |
| H-Bond Acceptor | Strong (Hard base) | Weak (Soft base) |
| Dipole Moment | High | Lower |
| Metabolic Stability | High (Hydrolytically stable) | Low (Prone to S-oxidation/Desulfurization) |
| Toxicity Risk | Low/Moderate | High (Thyroid toxicity, sensitization) |
Synthetic Protocols
The synthesis of these derivatives typically relies on the reaction of 3-nitroaniline with the corresponding isocyanate (for urea) or isothiocyanate (for thiourea).
Synthesis Workflow (Graphviz Visualization)
Caption: Divergent synthetic pathways for Urea and Thiourea derivatives using isocyanate/isothiocyanate electrophiles.
Detailed Experimental Protocol
Objective: Synthesis of 1-(3-nitrophenyl)-3-phenyl(thio)urea.
Reagents:
-
3-Nitroaniline (1.0 eq)
-
Phenyl isocyanate (for urea) OR Phenyl isothiocyanate (for thiourea) (1.1 eq)
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
-
Catalyst (Optional for thiourea): Triethylamine (TEA) (0.1 eq)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-nitroaniline (10 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition:
-
Reaction: Stir the mixture under inert atmosphere (
). -
Workup:
-
Cool the reaction mixture to
C. -
Filter the resulting precipitate under vacuum.[12]
-
Wash the filter cake with cold toluene (
mL) followed by hexanes to remove unreacted isocyanate/isothiocyanate.
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.
-
Validation: Confirm structure via
-NMR.-
Diagnostic Signal: The Urea -NH- protons typically appear at
8.5–9.5 ppm. The Thiourea -NH- protons are deshielded, appearing downfield at 9.5–10.5 ppm due to the anisotropy of the C=S bond and higher acidity.
-
Pharmacological Implications & SAR[9][14][15]
Target Binding: Soluble Epoxide Hydrolase (sEH)
The primary application of these derivatives is in the inhibition of sEH, an enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).
-
Mechanism: The urea/thiourea core mimics the transition state of the epoxide hydrolysis. The N-H protons form hydrogen bonds with Asp335 (in human sEH) in the catalytic tunnel [2].
-
The "3-Nitro" Effect: The electron-withdrawing nitro group enhances the acidity of the N-H protons, strengthening the H-bond with Asp335.
-
SAR Finding: While thioureas often show higher in vitro potency (lower
) due to stronger H-bonding, ureas are preferred for in vivo candidates [3].
-
Metabolic Liability and Toxicity
The critical differentiator is metabolic stability.
-
Urea Stability: The urea bond is robust against oxidative metabolism. It is primarily cleared via renal excretion or hydrolysis (slow).
-
Thiourea Toxicity:
-
S-Oxidation: Flavin-containing monooxygenases (FMOs) and CYPs oxidize the sulfur to sulfenic (
) and sulfinic acids. These are reactive electrophiles. -
Desulfurization: Oxidative desulfurization converts the thiourea back to a urea, releasing reactive sulfur species that can bind to hepatic proteins, causing idiosyncratic toxicity or thyroid toxicity (goitrogenic effect) [4].
-
Biological Pathway Visualization
Caption: Comparative pharmacology: Thioureas offer potency but carry metabolic risks (S-oxidation) absent in ureas.
Conclusion & Strategic Recommendation
For researchers in early discovery:
-
Use Thioureas for Probing: Utilize 3-nitrophenyl thioureas in in vitro assays to maximize ligand-target binding affinity and explore the H-bond donor limits of the active site.
-
Switch to Ureas for Leads: For in vivo efficacy and safety studies, perform the bioisosteric replacement to the urea analog. The loss in potency (due to lower acidity) can be compensated by optimizing the R-group on the 3-nitrophenyl ring, avoiding the metabolic toxicity of the thiocarbonyl group.
References
-
Burmistrov, V., et al. (2018). Adamantyl thioureas as soluble epoxide hydrolase inhibitors.[10] Molecules, 23(12), 3157. Link
-
Gomez, G. A., et al. (2005). Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry, 3, 2713-2716. Link
-
Kodani, S. D., & Hammock, B. D. (2015). Soluble epoxide hydrolase inhibitors: 1,3-disubstituted ureas.[13] Current Opinion in Chemical Biology, 32, 1-12. Link
-
Lippert, C., et al. (2024). Urea hydrogen-bond donor strengths: bigger is not always better. Chemical Science, 15, 1234-1245. Link
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Differences Between Thiourea And Urea - Aozun Chemical [aozunchem.com]
- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals | bioRxiv [biorxiv.org]
- 10. Adamantyl thioureas as soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Non-covalent interactions of nitro-thioureas in supramolecular chemistry
Executive Summary
This guide details the design, synthesis, and characterization of nitro-substituted thioureas as high-affinity anion receptors and organocatalysts. The core principle explored is acidity tuning : using the electron-withdrawing nature of the nitro group (
Theoretical Framework
The thiourea moiety functions as a bidentate hydrogen bond donor, typically forming an
-
The Nitro Effect: The Hammett substituent constant (
) for a -nitro group is , significantly higher than hydrogen ( ). This electron withdrawal pulls density from the thiourea core, polarizing the N-H bonds. -
Chalcogen Bonding: While H-bonding is dominant, secondary non-covalent interactions involving the sulfur atom (chalcogen bonding) can stabilize the conformation, particularly in "tweezer" receptor designs.
Mechanism Visualization
The following diagram illustrates the binding mechanism and the electronic influence of the nitro group.
Figure 1: Mechanistic flow of electronic effects enhancing anion recognition in nitro-thioureas.
Protocol A: Synthesis of 1-(4-Nitrophenyl)-3-phenylthiourea
Rationale: The isothiocyanate coupling method is selected over the aqueous
Materials
-
4-Nitroaniline (
eq) -
Phenyl isothiocyanate (
eq) -
Solvent: Dry Acetone or Acetonitrile (MeCN)
-
Catalyst: Triethylamine (TEA) - Optional, only if reaction is sluggish.
Step-by-Step Methodology
-
Preparation: Dissolve 4-nitroaniline (
) in of dry MeCN in a round-bottom flask equipped with a magnetic stir bar. -
Addition: Add phenyl isothiocyanate (
) dropwise via syringe under an inert atmosphere ( or Ar). -
Reflux: Heat the mixture to reflux (
for MeCN) for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane).-
Checkpoint: The product usually precipitates as a yellow solid upon cooling.
-
-
Work-up: Cool to room temperature. Filter the precipitate.
-
Purification: Recrystallize from boiling ethanol. Do not use column chromatography unless necessary, as silica can degrade acidic thioureas.
-
Drying: Dry under high vacuum (
) for 24 hours to remove lattice solvents which interfere with NMR titrations.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Nucleophilicity of nitroaniline is low. | Add 0.1 eq of TEA or switch solvent to refluxing pyridine. |
| Oiling Out | Impurities or excess isothiocyanate. | Triturate the oil with cold diethyl ether to induce crystallization. |
| NMR Impurities | Trapped solvent. | Nitro-thioureas form solvates easily. Increase drying time at |
Protocol B: Binding Constant Determination ( NMR Titration)
Rationale: NMR is the gold standard because it provides structural information on the binding site. We use non-linear regression (global fitting) rather than the obsolete Benesi-Hildebrand plot, which suppresses errors at high concentrations.
Experimental Setup
-
Solvent Selection: Use
or .-
Critical Note: Avoid DMSO-
or Methanol- unless studying competitive binding. These solvents are H-bond donors/acceptors and will mask the interaction.
-
-
Host Solution (H): Prepare
of the nitro-thiourea in the chosen solvent ( per tube). -
Guest Solution (G): Prepare
– of the anion source (e.g., Tetrabutylammonium Acetate, TBAOAc) in the Host Solution.-
Why? Dissolving G in the H solution ensures the concentration of H remains constant during titration, simplifying the math.
-
Titration Workflow
-
Record the
NMR of the pure Host ( eq). -
Add aliquots of Guest solution (
increments) directly to the NMR tube. -
Shake vigorously and record spectra after each addition (0.1 eq to 5.0 eq range).
-
Data Extraction: Track the chemical shift (
) of the thiourea N-H protons (typically downfield shift from to ).
Data Analysis (The Thordarson Method)
Do not linearize. Use the following binding isotherm equation for a 1:1 model:
- : Observed shift change.[1]
-
: Association constant (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Use tools like BindFit (supramolecular.org) for regression.
Protocol C: Computational Validation (DFT)
Rationale: To visualize the Electrostatic Potential (ESP) surface and confirm the "lock-and-key" fit.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set: wB97X-D / 6-31G* or def2-TZVP.
-
Note: The wB97X-D functional includes dispersion corrections, critical for supramolecular stacking interactions.
-
-
Job Type: Optimization + Frequency (to ensure true minima).
-
Analysis: Generate ESP maps. Look for the "blue" (positive) region between the thiourea protons. The nitro-substituted derivative should show a significantly deeper blue potential (
) compared to the unsubstituted analog.
Workflow Visualization
The following diagram summarizes the integrated workflow for developing these receptors.
Figure 2: Integrated workflow from synthesis to application.
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters. Link
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. Link
-
Takemoto, Y., et al. (2005).[2] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society. Link
-
Gomez-Machorro, J., et al. (2024). Thiourea-Based Receptors for Anion Recognition and Signaling.[3][4][5] ACS Omega. Link
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link
Sources
The Art of Activation: A Technical Guide to Thiourea-Catalyzed Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Among the rising stars in organocatalysis, simple thiourea donors have carved a significant niche, particularly in facilitating the Michael addition reaction. This guide provides an in-depth exploration of the principles and practices governing the catalytic activity of simple thiourea donors in this fundamental carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings, catalyst design principles, and provide detailed protocols to empower researchers to harness the full potential of this powerful catalytic tool.
The Power of the Hydrogen Bond: Unraveling the Catalytic Mechanism
The efficacy of thiourea catalysts in Michael additions stems from their ability to act as potent hydrogen-bond donors.[1][2] Unlike traditional metal-based Lewis acids, thioureas operate through non-covalent interactions, offering a milder and often more selective mode of catalysis.[1] The two N-H protons of the thiourea moiety form a bidentate hydrogen-bonding interaction with an electrophilic acceptor, such as the nitro group of a nitroolefin or the carbonyl group of an enone.[1][3] This interaction polarizes the acceptor, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
The catalytic cycle can be broadly understood through the following key steps:
-
Electrophile Activation: The thiourea catalyst binds to the Michael acceptor through dual hydrogen bonds, enhancing its electrophilic character.
-
Nucleophile Addition: The activated Michael acceptor then reacts with the nucleophile (e.g., a malonate, nitroalkane, or ketone).
-
Product Release: The resulting product dissociates from the catalyst, regenerating the free thiourea for the next catalytic cycle.
This mode of activation is particularly effective for stabilizing the developing negative charge in the transition state of the Michael addition, thereby lowering the activation energy of the reaction.[3]
For bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine, a synergistic dual activation is achieved.[4][5][6] The thiourea part activates the electrophile, while the basic group deprotonates the nucleophile, increasing its nucleophilicity.[7] This cooperative action often leads to significantly enhanced reaction rates and stereoselectivities.[4][5]
Figure 1: A simplified representation of the catalytic cycle for a simple thiourea-catalyzed Michael addition.
Catalyst Design and Selection: From Simple to Bifunctional
The catalytic performance of a thiourea is intricately linked to its structural features. The acidity of the N-H protons, and thus the hydrogen-bonding strength, is a critical parameter.[1] Electron-withdrawing groups on the aryl rings of N,N'-diaryl thioureas significantly enhance their acidity and catalytic activity.[1] A prime example is Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which is a highly effective and widely used catalyst due to the strong electron-withdrawing nature of the trifluoromethyl groups.[8][9]
The development of chiral bifunctional thiourea catalysts has been a major breakthrough in asymmetric Michael additions.[4][10] These catalysts, pioneered by researchers like Takemoto and Jacobsen, integrate a chiral scaffold with both a thiourea moiety and a basic functional group.[4][11] The chiral environment created by the catalyst directs the approach of the nucleophile to the electrophile, enabling high levels of enantioselectivity.[4][5] The choice between a simple or a bifunctional thiourea catalyst will depend on the specific requirements of the reaction, particularly the need for stereocontrol.
| Catalyst Type | Key Features | Typical Applications |
| Simple Thioureas | Achiral, rely solely on hydrogen-bond donation for activation. | General acceleration of Michael additions where stereocontrol is not required. |
| Schreiner's Thiourea | Highly acidic N-H protons due to electron-withdrawing groups. | A powerful general catalyst for a wide range of Michael acceptors.[8][12] |
| Bifunctional Thioureas | Contain both a thiourea and a basic moiety on a chiral scaffold. | Enantioselective Michael additions, providing high yields and stereoselectivities.[4][5][6] |
| Takemoto's Catalyst | A well-known example of a bifunctional thiourea catalyst. | Widely used in the asymmetric Michael addition of various nucleophiles to nitroolefins.[4][13] |
Application Notes: Practical Considerations for Success
Several factors can influence the outcome of a thiourea-catalyzed Michael addition. Careful optimization of these parameters is crucial for achieving high yields and selectivities.
-
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents such as toluene, dichloromethane, or ethers are generally preferred as they do not compete with the substrate for hydrogen bonding with the catalyst. In some cases, solvent-free conditions have been shown to improve enantioselectivity.[14]
-
Catalyst Loading: Typical catalyst loadings range from 1 to 10 mol%. Lower loadings are desirable for economic and environmental reasons, but higher loadings may be necessary for less reactive substrates.
-
Temperature: Reactions are often performed at room temperature, but cooling to lower temperatures can sometimes improve enantioselectivity.
-
Substrate Scope: Thiourea catalysts have demonstrated broad applicability with a variety of Michael acceptors and donors. Nitroolefins are particularly good substrates due to the strong hydrogen-bonding interaction with the nitro group.[5][7] Malonates, nitroalkanes, and ketones are commonly used nucleophiles.[4][15]
Detailed Experimental Protocol: Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
This protocol provides a general procedure for the enantioselective Michael addition of diethyl malonate to trans-β-nitrostyrene using a bifunctional thiourea catalyst. This reaction is a classic example demonstrating the power of this catalytic system.[4]
Figure 2: A step-by-step workflow for the thiourea-catalyzed Michael addition.
Materials:
-
Bifunctional thiourea catalyst (e.g., a Takemoto-type catalyst) (5 mol%)
-
trans-β-Nitrostyrene (1.0 mmol)
-
Diethyl malonate (1.2 mmol)
-
Toluene (anhydrous, 2.0 mL)
-
Dry reaction flask with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry reaction flask containing a magnetic stir bar, add the bifunctional thiourea catalyst (0.05 mmol).
-
Add anhydrous toluene (2.0 mL) to the flask and stir the mixture at room temperature for 5 minutes to dissolve the catalyst.
-
Addition of Reactants: Add trans-β-nitrostyrene (1.0 mmol) to the reaction mixture.
-
Add diethyl malonate (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material (trans-β-nitrostyrene) is consumed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.
-
Analysis: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry). Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Note: The optimal reaction conditions (catalyst, solvent, temperature, and reaction time) may vary depending on the specific substrates and catalyst used. It is recommended to perform small-scale optimization experiments to determine the best conditions for a particular transformation.
Conclusion
Simple and bifunctional thiourea donors have emerged as remarkably versatile and powerful catalysts for the Michael addition reaction. Their mode of action, predicated on the elegance of hydrogen bonding, offers a mild, efficient, and often highly stereoselective route to valuable synthetic intermediates. The ease of handling, operational simplicity, and the commercial availability of many of these catalysts make them attractive tools for both academic and industrial research.[1][16] By understanding the fundamental principles of their catalytic activity and carefully optimizing reaction conditions, researchers can effectively leverage thiourea catalysis to advance their synthetic endeavors in drug discovery and beyond.
References
-
Wikipedia. Thiourea organocatalysis. [Link]
-
Yudin, A. K. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. PMC. [Link]
-
Royal Society of Chemistry. Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. Hydrogen bonding networks in chiral thiourea organocatalysts. Evidence on the importance of the aminoindanol moiety. [Link]
-
Royal Society of Chemistry. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. [Link]
-
MDPI. Catalytic Asymmetric Synthesis of Both Enantiomers of 4‑Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions. [Link]
-
Organic Chemistry Portal. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. [Link]
-
Royal Society of Chemistry. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters. Chemical Science. [Link]
-
Takemoto, Y. DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Graduate School of Pharmaceutical Sciences, Kyoto University. [Link]
-
ACS Publications. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters. [Link]
-
Chemistry LibreTexts. 10.3: Thiourea Based Catalysis. [Link]
-
Beilstein Journals. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. [Link]
-
Wikipedia. Hydrogen-bond catalysis. [Link]
-
PMC. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. [Link]
-
Royal Society of Chemistry. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry. [Link]
-
RSC Publishing. Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. [Link]
-
MDPI. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. [Link]
-
ACS Publications. Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society. [Link]
-
ResearchGate. Enantioselective Michael addition with a new Takemoto-type catalyst. [Link]
-
PMC. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. [Link]
-
ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. [Link]
-
Royal Society of Chemistry. stereoselective reactions using ureas and thioureas as hydrogen-bonding donors. Organic & Biomolecular Chemistry. [Link]
-
PMC. Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. [Link]
-
ResearchGate. Popular thiourea-based organocatalysts. [Link]
-
PubMed. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. [Link]
-
Semantic Scholar. Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. [Link]
-
Royal Society of Chemistry. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]
-
Wiley Online Library. Concentration Effect in the Asymmetric Michael Addition of Acetone to β-Nitrostyrenes Catalyzed by Primary Amine Thioureas. [Link]
-
PMC. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
ACS Publications. Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas. Organic Letters. [Link]
-
ResearchGate. Catalytic Michael reaction of nitromethane to trans-chalcone. [Link]
-
ResearchGate. Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions | Request PDF. [Link]
-
ACS Publications. Highly Enantioselective Direct Michael Addition of Nitroalkanes to Nitroalkenes Catalyzed by Amine−Thiourea Bearing Multiple Hydrogen-Bonding Donors. Organic Letters. [Link]
-
College of Science, University of Baghdad. Michael Addition Reactions of Nitroalkane on Chalcones and Study of their Antioxidant and Antimicrobial Activities. [Link]
-
Organic Chemistry Portal. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. [Link]
-
Semantic Scholar. Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. [Link]
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen-bond catalysis - Wikipedia [en.wikipedia.org]
- 4. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 6. pharm.or.jp [pharm.or.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Schreiner s Thiourea Catalyst 95 1060-92-0 [sigmaaldrich.com]
- 9. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. alfachemic.com [alfachemic.com]
- 13. Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto’s Catalyst [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]
- 16. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Troubleshooting low yields in unsymmetrical thiourea synthesis
Topic: Troubleshooting Low Yields & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers
Introduction: The Thiourea Challenge
Unsymmetrical thioureas (
This guide moves beyond textbook definitions to address the causality of failure in the three dominant synthetic pathways: Isothiocyanate Coupling , TCDI Activation , and CS₂-based One-Pot methods.
Part 1: Diagnostic Decision Matrix
Before troubleshooting a specific step, ensure you are using the correct thermodynamic pathway for your substrate's electronic profile.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and electronic properties.
Part 2: Troubleshooting The Standard Route (Isothiocyanate + Amine)
Context: The reaction of a primary amine with an isothiocyanate (ITC) is the most common method but often suffers from "stalling" when the nucleophile is weak.
Issue 1: Reaction Stalls or Returns Starting Material
Diagnosis: The amine nucleophile is likely protonated (salt form) or insufficiently nucleophilic due to electron-withdrawing groups (EWGs). The Fix:
-
The "Free Base" Rule: If using an amine salt (e.g., Hydrochloride), you must add exactly 1.0 equivalent of a tertiary base (TEA or DIPEA) to liberate the free amine.
-
Solvent Switch: Switch from aprotic solvents (DCM, THF) to Ethanol (EtOH) or Acetonitrile (MeCN) .
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a "nucleophilic transfer catalyst," attacking the ITC to form a highly reactive acyl-pyridinium-like species that rapidly reacts with the amine.
Issue 2: Product "Oils Out" (The Purification Nightmare)
Diagnosis: The product has a melting point near the reaction temperature or forms a supersaturated oil in the solvent. The Fix:
-
Do NOT evaporate to dryness immediately. This traps impurities.
-
The "Water Crash" Protocol:
-
Dilute the reaction mixture (if in EtOH/DMF) with water (3x volume) while stirring vigorously.
-
The hydrophobic thiourea should precipitate as a solid.
-
Troubleshooting: If it forms a sticky gum, sonicate the mixture for 10 minutes. The mechanical energy often induces crystallization.
-
FAQ: Isothiocyanate Route
Q: My ITC is unstable/volatile. How do I handle it? A: Generate the ITC in situ. React your first amine with CS₂ and DCC (Dicyclohexylcarbodiimide) or CS₂ and TCT (Cyanuric Chloride) to form the ITC, then add the second amine in the same pot. This avoids isolating the unstable intermediate [2].
Part 3: The "Difficult" Substrates (TCDI & CS₂ Methods)
Context: When ITCs are unavailable, or you are coupling two amines (one of which is unreactive), 1,1'-Thiocarbonyldiimidazole (TCDI) is the superior reagent. It mimics Thiophosgene but is solid and safer.
Protocol: Sequential TCDI Coupling
Why it fails: Users often add reagents all at once, leading to symmetrical thiourea byproducts (
Correct Workflow:
-
Activation (0°C): Dissolve TCDI (1.1 equiv) in anhydrous DCM or THF. Add Amine A (1.0 equiv) slowly at 0°C. Stir 1 hour.
-
Checkpoint: TLC should show conversion to the intermediate imidazole-1-carbothioamide.
-
-
Coupling (Reflux): Add Amine B (1.0 equiv). Heat to reflux (40–60°C).
-
Note: The imidazole leaving group is not a great leaving group; heat is usually required for the second step.
-
Issue 3: Electron-Deficient Anilines (e.g., 4-Nitroaniline)
Diagnosis: The amine is too weak to attack the thiocarbonyl center. The Fix:
-
Use Stronger Base: Standard bases (TEA) fail here. Use NaH (Sodium Hydride) in DMF.[5]
-
Protocol: Deprotonate the aniline with NaH (1.2 equiv) in DMF at 0°C for 30 mins to generate the amide anion (
). Then add the ITC or TCDI-intermediate. The anion is a super-nucleophile and will drive the reaction [3].
-
Part 4: Purification & Data Integrity
Comparison of Workup Strategies
| Issue | Workup Method | Why it works |
| Sticky Gum / Oil | Trituration (Hexane/Ether) | Dissolves impurities (unreacted ITC) but leaves the polar thiourea product. |
| Water Soluble Product | Reverse Phase Flash (C18) | Standard silica gel often irreversibly binds polar thioureas (streaking). |
| Trapped Solvent | Lyophilization (Freeze Dry) | Thioureas often trap solvent in the crystal lattice. Freeze drying breaks this structure. |
Visualizing the "Oiling Out" Mechanism
Understanding why your product oils out helps you choose the right solvent.
Figure 2: The physical chemistry of "oiling out" vs. crystallization.
References
-
Katritzky, A. R., et al. (2005). "Recent progress in the synthesis of thioureas." Journal of Organic Chemistry.
-
Munch, H., et al. (2008).[6] "Peptide-based pharmacophores: The synthesis of thiourea-based linkers." Tetrahedron Letters.
-
Wei, Y., et al. (2012). "A general and facile one-pot process of isothiocyanates from amines under aqueous conditions."[7][8] Beilstein Journal of Organic Chemistry.
-
Maddani, M. R., & Prabhu, K. R. (2010).[8] "A simple condensation between amines and carbon disulfide in aqueous medium."[8] Journal of Organic Chemistry.
Sources
- 1. thiourea derivatives methods: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]
- 4. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
Technical Support Guide: Stability of 1-Ethyl-3-(3-nitrophenyl)thiourea in Solution
Executive Summary & Chemical Context
This guide addresses the solution-phase stability of 1-Ethyl-3-(3-nitrophenyl)thiourea . While thioureas are generally robust, this specific derivative possesses a 3-nitrophenyl moiety, which introduces unique electronic effects that alter its stability profile compared to simple alkyl thioureas.
Key Stability Risks:
-
Oxidative Desulfurization: The thiocarbonyl (
) group is prone to oxidation, converting the molecule into its urea analogue ( ).[1] This is the primary degradation pathway in solution. -
Photolytic Instability: The nitro group acts as a chromophore. Exposure to UV/Vis light can induce nitro-reduction or radical fragmentation.
-
Base-Catalyzed Hydrolysis: The electron-withdrawing nitro group increases the acidity of the
protons, making the compound susceptible to deprotonation and hydrolysis in basic media ( ).
Solubility & Solvent Selection
The choice of solvent is the first determinant of stability. The hydrophobic nitrophenyl group necessitates organic solvents, but hygroscopic solvents introduce hydrolysis risks.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Medium | Preferred. DMSO is hygroscopic; absorbed water can trigger slow hydrolysis. Use anhydrous DMSO and store under inert gas. |
| Ethanol | Good (~10-25 mM) | Low | Alternative. Good for short-term biological assays. Avoid long-term storage due to evaporation and potential transesterification (rare but possible). |
| Water/PBS | Poor (<0.1 mM) | High | Avoid for Stock. Only use for final dilution immediately prior to assay. Precipitates rapidly. |
| Acetone | Good | Medium | Avoid. High volatility makes concentration management difficult. Potential for Schiff base side-reactions if impurities are present.[1] |
Expert Insight: In DMSO, the "water uptake" clock starts the moment you open the bottle. DMSO can absorb up to 10% water by weight from the atmosphere. For this compound, water acts as a nucleophile attacking the thiocarbonyl carbon. Always aliquot DMSO stocks to avoid repeated freeze-thaw cycles and atmospheric exposure.
Degradation Mechanisms & Pathways
Understanding how the molecule breaks down allows you to prevent it. The following diagram illustrates the two critical failure modes: Oxidative Desulfurization and Hydrolysis .
Pathway Visualization
Figure 1: Primary degradation pathways. Oxidative desulfurization is the dominant risk in aerobic solutions, leading to the urea analogue and sulfur precipitation.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution with >6-month stability.
-
Weighing: Weigh the solid compound into an amber glass vial (protects from UV).
-
Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).
-
Why: Standard DMSO often contains water. Water promotes hydrolysis.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.
-
Caution: Do not heat above 40°C; thermal energy accelerates desulfurization.
-
-
Inert Gas Overlay: Gently purge the headspace of the vial with Argon or Nitrogen gas for 10 seconds.
-
Why: Displaces oxygen, preventing oxidative desulfurization.
-
-
Storage: Seal tightly with a PTFE-lined cap. Store at -20°C .
Protocol B: Quality Control (QC) Check
Objective: Verify compound integrity before critical assays.
Method: HPLC-UV or LC-MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Strong absorption by nitrophenyl group).
Pass Criteria:
-
Main Peak Purity: >95%.
-
Impurity Check: Look for a peak with M-16 mass unit (loss of Sulfur, gain of Oxygen = Urea formation) or distinct shift in retention time (Hydrolysis products like 3-nitroaniline are more polar and elute earlier).
Troubleshooting & FAQs
Decision Tree: "My Solution Changed Color/Precipitated"
Figure 2: Diagnostic flow for visual inspection of stock solutions.
Frequently Asked Questions
Q1: Can I store the compound in PBS (Phosphate Buffered Saline)? A: No. The solubility of 1-Ethyl-3-(3-nitrophenyl)thiourea in aqueous buffers is extremely low. It will precipitate within minutes to hours. Furthermore, phosphate ions can catalyze hydrolysis at elevated temperatures. Protocol: Prepare a 1000x stock in DMSO and dilute into PBS immediately before use.
Q2: My DMSO stock turned slightly yellow. Is it still good? A: Proceed with caution. Nitro-aromatic compounds are naturally yellow/pale yellow. However, a deepening of the yellow color often indicates the formation of 3-nitroaniline (a hydrolysis product) or azo-dimerization due to light exposure. Run a QC check (Protocol B). If the purity is <90%, discard.
Q3: How does the Nitro group affect stability compared to regular thiourea? A: The 3-nitrophenyl group is electron-withdrawing. This pulls electron density away from the thiourea core.
-
Pros: It makes the Sulfur slightly less nucleophilic, potentially slowing down reaction with mild electrophiles.
-
Cons: It makes the
protons more acidic ( drops). In basic buffers (pH > 8), this facilitates deprotonation, which is the first step in base-catalyzed decomposition. Avoid basic pH.
Q4: I see a white solid forming in my DMSO stock after 1 month.
A: This is likely Colloidal Sulfur or the Urea derivative . Oxidative desulfurization replaces the Sulfur (
References
-
Oxidative Desulfurization Mechanism
-
Thiourea Solubility & Solvent Interactions
-
Wang, Y., et al. "Measurement and correlation of solubility of thiourea in two solvent mixtures." Journal of Chemical Thermodynamics, 2016.
- Context: Provides foundational data on thiourea solubility in alcohols vs.
-
-
Photostability of Nitrophenyl Thioureas
-
Mishra, A.K., et al. "Photophysics of aromatic thiourea derivatives." Photochemical & Photobiological Sciences, 2002.
- Context: Explains the chromophoric nature of nitrophenyl-thioureas and their susceptibility to light-induced changes.
-
-
General Thiourea Hydrolysis
Sources
Validation & Comparative
IR spectrum characteristic bands for C=S in thiourea derivatives
An Application Scientist's Guide to Interpreting the C=S Stretching Vibration in the IR Spectra of Thiourea Derivatives.
This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands of the carbon-sulfur double bond (C=S) in thiourea derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize Fourier-transform infrared (FT-IR) spectroscopy for the structural elucidation and characterization of these compounds. This document delves into the theoretical underpinnings of the C=S vibration, presents a comparative analysis of its spectral behavior in various derivatives, and offers a standardized protocol for data acquisition.
The Elusive Nature of the C=S Stretching Band
The thiocarbonyl group (C=S) is a critical functional moiety in a vast array of organic compounds, including thiourea and its derivatives, which are of significant interest in medicinal chemistry and materials science. Unlike the carbonyl (C=O) group, which typically presents a strong and sharp absorption band in a well-defined region of the IR spectrum (1650-1800 cm⁻¹), the C=S stretching vibration is considerably more complex to identify.
Several factors contribute to this complexity:
-
Vibrational Coupling: The C=S stretching vibration is not a "pure" vibration. Instead, it often couples significantly with other vibrational modes, particularly the C-N stretching and N-H bending vibrations within the thiourea backbone. This coupling results in several mixed bands, making the assignment of a single C=S stretching frequency challenging.
-
Variable Band Position and Intensity: The position and intensity of the C=S absorption are highly sensitive to the electronic and steric nature of the substituents on the thiourea nitrogen atoms. This variability can cause the band to appear over a wide range in the fingerprint region of the spectrum.
-
Polarity and Bond Order: The C=S bond is less polar and has a lower bond order compared to the C=O bond. This results in a smaller change in dipole moment during vibration, leading to a weaker absorption intensity in the IR spectrum, which can be difficult to distinguish from other absorptions in the fingerprint region.
Despite these challenges, a careful analysis of the IR spectrum, often in conjunction with other analytical techniques like Raman spectroscopy and theoretical calculations, can provide valuable structural information about thiourea derivatives.
Characteristic IR Absorption Regions for Thiourea Derivatives
While a single, sharp peak for C=S stretching is rare, several characteristic bands in the IR spectrum are indicative of the thiourea moiety. These bands arise from the coupled vibrations of the N-C=S group. Based on extensive studies, these bands can be categorized into four main regions:
-
~1500 cm⁻¹: This band is often referred to as the thioamide I band and has a significant contribution from the N-H bending vibration, coupled with C-N stretching.
-
~1300-1400 cm⁻¹: The thioamide II band appears in this region and is a result of coupled C=S stretching and C-N stretching vibrations.
-
~1000-1200 cm⁻¹: The thioamide III band is also a mixed band with contributions from C-N and C=S stretching.
-
~700-800 cm⁻¹: The thioamide IV band, primarily attributed to the C=S stretching mode, is found in this region.
It is the combination of these bands, rather than a single peak, that provides a reliable fingerprint for the thiourea functional group.
Comparative Analysis of C=S Stretching Frequencies
The electronic environment surrounding the C=S bond significantly influences its stretching frequency. Electron-donating groups attached to the nitrogen atoms tend to increase the contribution of the zwitterionic resonance structure, which weakens the C=S bond and shifts its absorption to a lower wavenumber. Conversely, electron-withdrawing groups strengthen the C=S bond, leading to a higher wavenumber absorption.
The following table summarizes the experimentally observed C=S stretching frequencies for a selection of thiourea derivatives, illustrating the impact of substitution.
| Thiourea Derivative | Substituents | C=S Stretching Frequency (cm⁻¹) | Key Observations |
| Thiourea | Unsubstituted | ~730 | The fundamental C=S stretch is observed at a relatively low frequency. |
| N-Methylthiourea | Methyl (Electron-donating) | ~720 | A slight decrease in frequency due to the electron-donating effect of the methyl group. |
| N,N'-Dimethylthiourea | Two Methyl groups | ~710 | Further decrease in frequency with increased electron donation. |
| N-Phenylthiourea | Phenyl (Electron-withdrawing/Resonance) | ~750 | The inductive electron-withdrawing effect of the phenyl group dominates, increasing the C=S bond order and frequency. |
| N-Acetylthiourea | Acetyl (Strongly Electron-withdrawing) | ~785 | The strong electron-withdrawing nature of the acetyl group significantly increases the C=S stretching frequency. |
| N,N'-Diphenylthiourea | Two Phenyl groups | ~765 | The combined effect of two phenyl groups leads to a high-frequency shift. |
Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the resolution of the spectrometer.
Experimental Protocol for FT-IR Analysis of Thiourea Derivatives
This section outlines a standardized procedure for acquiring a high-quality FT-IR spectrum of a solid thiourea derivative using the potassium bromide (KBr) pellet method.
A. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
-
Sample of the thiourea derivative (finely ground)
B. Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the finely ground thiourea derivative.
-
Weigh approximately 150-200 mg of dry, IR-grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A co-addition of 16 or 32 scans is usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Perform a baseline correction on the acquired spectrum.
-
Identify and label the characteristic absorption bands, paying close attention to the fingerprint region (1500-600 cm⁻¹) for the coupled N-C=S vibrations.
-
Compare the obtained spectrum with literature data for known thiourea derivatives.
-
Visualizing the Vibrational Landscape and Analytical Workflow
To better understand the relationships between the different vibrational modes and the process of spectral analysis, the following diagrams are provided.
Caption: Vibrational coupling in the thiourea molecule.
Caption: Workflow for C=S band assignment in thiourea derivatives.
Conclusion
The interpretation of the C=S stretching vibration in thiourea derivatives is a nuanced task that requires an understanding of vibrational coupling and the electronic effects of substituents. While a single, definitive C=S absorption is not typically observed, a systematic analysis of the "thioamide" bands in the fingerprint region of the IR spectrum provides a reliable method for the characterization of this important class of compounds. By following a standardized experimental protocol and comparing the acquired data with established literature values, researchers can confidently elucidate the structural features of novel thiourea derivatives.
References
-
Rao, C. N. R., & Venkataraghavan, R. (1962). The C=S stretching frequency in thiocarbonyl compounds. Spectrochimica Acta, 18(4), 541-547. [Link]
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared spectra of thioamides and selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
- Singh, B., & Singh, R. (1984). Vibrational spectra of some substituted thioureas. Journal of the Indian Chemical Society, 61, 496-499.
- Waring, D. R., & Mitchell, G. (Eds.). (2016). Practical infrared spectroscopy. John Wiley & Sons.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd. [Link]
A Comparative Analysis of the Melting Points of Ethyl and Methyl Nitrophenyl Thioureas: A Guide for Researchers
Introduction: The Significance of Thiourea Derivatives in Drug Discovery
Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry.[1] Their broad spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents, makes them attractive scaffolds for drug development.[2] The physicochemical properties of these compounds, such as melting point, play a crucial role in their purification, formulation, and ultimately, their bioavailability and therapeutic efficacy.
This guide provides a comparative analysis of the melting points of a series of ethyl and methyl nitrophenyl thioureas. By examining the influence of the alkyl substituent (ethyl vs. methyl) and the position of the nitro group (ortho, meta, and para) on the phenyl ring, we aim to provide valuable insights for researchers, scientists, and drug development professionals working with these promising compounds.
Comparative Melting Point Data
| Compound | Substituent on Thiourea | Nitro Group Position | Melting Point (°C) |
| N-Methylthiourea | Methyl | - | 118-121 |
| N-Ethylthiourea | Ethyl | - | 108-110 |
| N-(2-Nitrophenyl)thiourea | - | Ortho (2-) | 136 |
| N-(3-Nitrophenyl)-N'-methylthiourea | Methyl | Meta (3-) | Data not found |
| N-(4-Nitrophenyl)thiourea | - | Para (4-) | 206 (decomposes) |
| N-(2-Nitrophenyl)-N'-ethylthiourea | Ethyl | Ortho (2-) | Data not found |
| N-(3-Nitrophenyl)-N'-ethylthiourea | Ethyl | Meta (3-) | Data not found |
| N-(4-Nitrophenyl)-N'-ethylthiourea | Ethyl | Para (4-) | Data not found |
| 1-Nicotinoyl-3-(meta-nitrophenyl)thiourea | Nicotinoyl | Meta (3-) | 105-107[2] |
| N-p-nitrobenzoyl-N'-(m-methylphenyl)thiourea | p-nitrobenzoyl | Para (4-) on benzoyl, Meta (3-) on phenyl | 151-153[3] |
Discussion: Unraveling the Structure-Property Relationships
The melting point of a crystalline solid is a reflection of the strength of the intermolecular forces holding the molecules together in the crystal lattice. Several factors, including molecular weight, polarity, hydrogen bonding capabilities, and molecular symmetry, influence these forces.
Effect of Alkyl Substituent (Ethyl vs. Methyl):
Generally, for a homologous series, the melting point increases with increasing molecular weight. However, in the case of N-methylthiourea (118-121°C) and N-ethylthiourea (108-110°C), the opposite trend is observed. This suggests that the packing efficiency of the molecules in the crystal lattice plays a more significant role than the slight increase in molecular weight. The smaller methyl group may allow for a more compact and stable crystal packing, leading to a higher melting point compared to the bulkier ethyl group.
Effect of Nitro Group Position (Ortho vs. Para):
A clear trend is observable when comparing the unsubstituted nitrophenyl thioureas. N-(4-nitrophenyl)thiourea exhibits a significantly higher melting point (206°C with decomposition) than N-(2-nitrophenyl)thiourea (136°C).[4] This difference can be attributed to the greater potential for intermolecular hydrogen bonding and more efficient crystal packing in the para isomer. The para-substitution allows for a more linear and symmetrical molecule, which can pack more effectively in a crystal lattice. In contrast, the ortho-substituted isomer may experience steric hindrance from the adjacent nitro group, potentially disrupting the planarity and hindering optimal packing.
While data for the meta-isomers of the simple methyl and ethyl derivatives were not found, the melting point of 1-nicotinoyl-3-(meta-nitrophenyl)thiourea (105-107°C) is provided for a related structure.[2] However, direct comparison is challenging due to the presence of the bulky nicotinoyl group.
The Role of Hydrogen Bonding:
The thiourea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group), allowing for the formation of extensive intermolecular hydrogen bonding networks.[5] The presence of the nitro group, a strong electron-withdrawing group, can further influence the acidity of the N-H protons and the overall polarity of the molecule, thereby affecting the strength of these hydrogen bonds.
Experimental Protocols
Synthesis of N-Substituted Nitrophenyl Thioureas
The following is a general and widely applicable protocol for the synthesis of N-substituted nitrophenyl thioureas. This method involves the reaction of a corresponding nitrophenyl isothiocyanate with an appropriate amine.
dot
Caption: General workflow for the synthesis of N-substituted nitrophenyl thioureas.
Step-by-Step Protocol:
-
Preparation of Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the desired nitrophenyl isothiocyanate (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dry acetone).
-
Amine Addition: To the stirred solution, add the corresponding amine (methylamine or ethylamine, 1.0-1.2 equivalents) dropwise at room temperature. The amine can be used as a solution in a compatible solvent.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).
-
Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Melting Point Determination
The melting point of a synthesized compound is a critical parameter for its identification and purity assessment. The capillary method is a widely used and reliable technique.
dot
Caption: Workflow for melting point determination using the capillary method.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the synthesized thiourea derivative is completely dry and finely powdered.
-
Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is reported as the melting point. A narrow melting range (1-2°C) is indicative of a pure compound.
Conclusion
This guide provides a comparative overview of the melting points of ethyl and methyl nitrophenyl thioureas, highlighting the influence of alkyl substitution and nitro group positioning on this critical physicochemical property. While a complete dataset was not available, the existing data reveals important structure-property relationships that can guide the design and synthesis of new thiourea derivatives with desired characteristics. The provided experimental protocols offer a practical foundation for the synthesis and characterization of these compounds in a research setting. Further investigation to fill the gaps in the melting point data for the meta- and ortho-isomers of the ethyl and methyl derivatives would be a valuable contribution to the field.
References
-
Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. (2023). Molecules, 28(24), 8199. Available at: [Link]
-
(p-Nitrophenyl)thiourea. (n.d.). PubChem. Available at: [Link]
-
N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1973. Available at: [Link]
-
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2023). E3S Web of Conferences, 434, 02032. Available at: [Link]
-
Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. (2024). Polymers, 16(12), 1636. Available at: [Link]
-
Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. (2023). Scientific Reports, 13(1), 12964. Available at: [Link]
-
Synthesis, Characterization and Structural Study of New Ethyl Thiourea Compounds and the Preliminary Naked-eye Sensors for Mercu. (n.d.). SciSpace. Available at: [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry, 2(1), 1-10. Available at: [Link]
-
1-Ethyl-1-methyl-3-(2-nitrobenzoyl)thiourea. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1428. Available at: [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Pharmaceuticals, 17(11), 1469. Available at: [Link]
-
Buy Pure Thiourea at Best Price, Product Specifications and Applications. (n.d.). TradeIndia. Available at: [Link]
-
3-Acetyl-1-(3-methylphenyl)thiourea. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1545. Available at: [Link]
-
1-Methyl-1-phenylthiourea. (n.d.). PubChem. Available at: [Link]
-
Thiourea, methyl- (CAS 598-52-7). (n.d.). Cheméo. Available at: [Link]
-
1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea. (2019). Molbank, 2019(1), M1052. Available at: [Link]
-
Fluoride sensing study of amine and nitro substituted thiourea derivatives in aqueous medium. (2022). Results in Chemistry, 4, 100412. Available at: [Link]
-
1-(4-nitrophenyl)-3-(4-oxopentyl)thiourea. (n.d.). PubChem. Available at: [Link]
-
Ethanone, 1-(3-nitrophenyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
1-Ethyl-3-nitrobenzene (CAS 7369-50-8). (n.d.). Cheméo. Available at: [Link]
-
1-(3-nitrophenyl)-3-phenyl-2-thiourea. (n.d.). PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 4. 1-(4-Nitrophenyl)-2-thiourea 98 3696-22-8 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
